

An In-depth Technical Guide to 2,5-Dihydroxythiophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dihydroxythiophenol**

Cat. No.: **B028663**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxythiophenol, a substituted aromatic thiol, holds potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-donating hydroxyl and thiol groups on the benzene ring, make it a subject of interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of **2,5-Dihydroxythiophenol**. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides theoretical insights based on analogous compounds. Detailed hypothetical experimental protocols and data interpretations are presented to guide future research and development efforts.

Molecular Structure and Properties

2,5-Dihydroxythiophenol, also known as 2-mercaptophydroquinone, possesses a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 5, and a thiol (-SH) group at position 1. The molecular formula is C₆H₆O₂S, and it has a molecular weight of approximately 142.18 g/mol .^[1]

Structural Representation

The molecular structure of **2,5-Dihydroxythiophenol** is characterized by a planar benzene ring. The hydroxyl and thiol groups are key to its chemical reactivity and potential biological activity.

Caption: Molecular structure of **2,5-Dihydroxythiophenol**.

Physicochemical Properties

Quantitative experimental data for **2,5-Dihydroxythiophenol** is scarce. The following table summarizes key physicochemical properties, with some values estimated based on data from structurally similar compounds.

Property	Value	Source
Molecular Formula	C ₆ H ₆ O ₂ S	[1]
Molecular Weight	142.18 g/mol	[1]
CAS Number	2889-61-4	[1]
Appearance	Off-white to pale yellow powder (predicted)	General knowledge
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (predicted)	General knowledge
pKa (Thiol)	~6-7 (estimated)	General knowledge of thiophenols
pKa (Phenolic OH)	~9-10 (estimated)	General knowledge of phenols

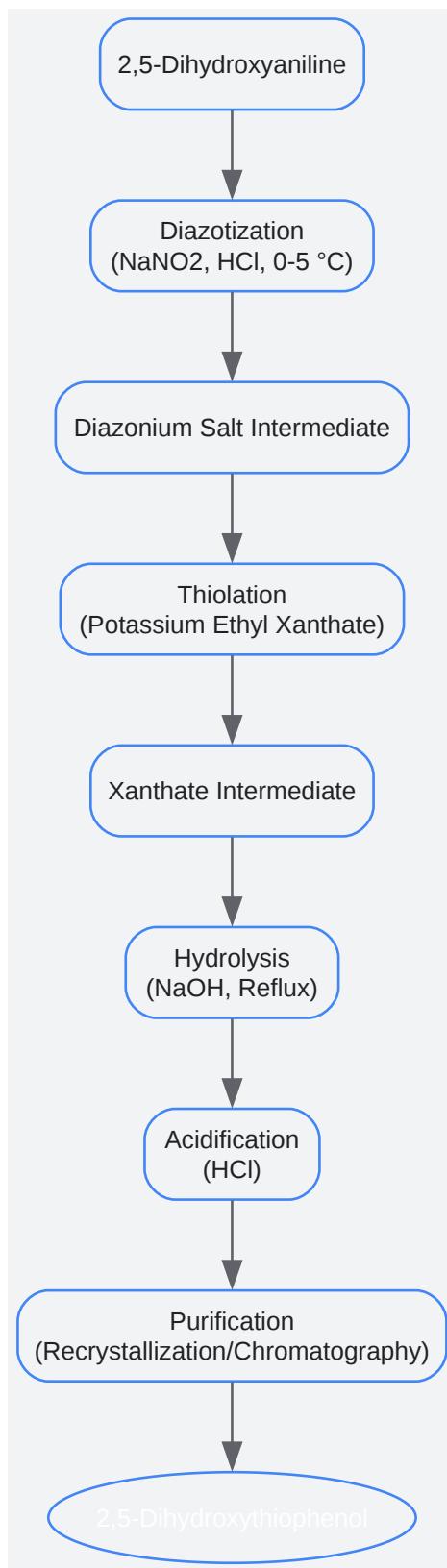
Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **2,5-Dihydroxythiophenol** are not readily found in the literature. The following sections outline

plausible methodologies based on established organic chemistry principles for the synthesis of substituted thiophenols.

Synthesis of 2,5-Dihydroxythiophenol

A potential synthetic route to **2,5-Dihydroxythiophenol** could involve the introduction of a thiol group onto a dihydroxybenzene precursor. One common method for synthesizing substituted thiophenols is through the reduction of a corresponding sulfonyl chloride or via a Sandmeyer-like reaction from an aminophenol. A hypothetical two-step synthesis from 2,5-dihydroxyaniline is proposed below.


Step 1: Diazotization of 2,5-Dihydroxyaniline

- Dissolve 2,5-dihydroxyaniline (1 equivalent) in an aqueous solution of hydrochloric acid (3 equivalents) at 0-5 °C with constant stirring.
- Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Thiolation using Potassium Ethyl Xanthate (Sandmeyer-like reaction)

- In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 0-5 °C.
- Slowly add the previously prepared diazonium salt solution to the potassium ethyl xanthate solution, keeping the temperature below 10 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a xanthate intermediate is expected.
- Hydrolyze the intermediate by adding a solution of sodium hydroxide and heating the mixture at reflux for 2-3 hours.
- Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude **2,5-Dihydroxythiophenol**.

- Filter the precipitate, wash with cold water, and dry under vacuum.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis workflow for **2,5-Dihydroxythiophenol**.

Spectroscopic Characterization (Predicted)

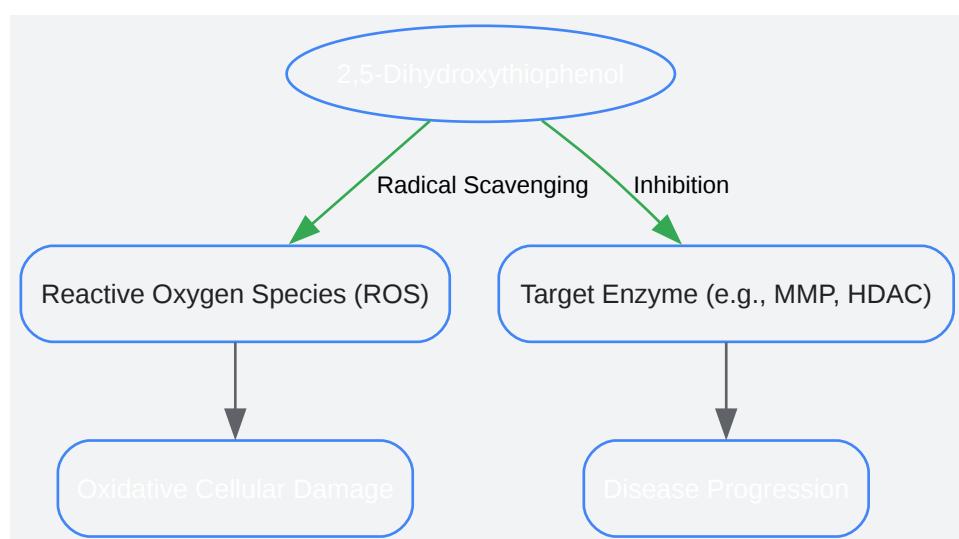
The following table summarizes the expected spectroscopic data for **2,5-Dihydroxythiophenol** based on the analysis of similar compounds.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (3H, multiplets or distinct signals in the δ 6.5-7.5 ppm range).- Thiol proton (1H, broad singlet, δ ~3.5 ppm, exchangeable with D₂O).- Hydroxyl protons (2H, broad singlets, δ ~5-9 ppm, exchangeable with D₂O).
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons (6 signals in the δ 110-160 ppm range).- Carbons attached to -OH and -SH groups would be deshielded.
IR Spectroscopy	<ul style="list-style-type: none">- O-H stretch (broad, ~3200-3600 cm⁻¹).- S-H stretch (weak, ~2550-2600 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- C-O stretch (~1200-1300 cm⁻¹).
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z 142.

Potential Applications in Drug Development

While direct biological activity data for **2,5-Dihydroxythiophenol** is not widely reported, its structural motifs are present in various biologically active molecules. The combination of hydroxyl and thiol groups on a benzene ring suggests potential for antioxidant, metal-chelating, and enzyme-inhibitory activities.

Antioxidant and Radical Scavenging Activity


Phenolic and thiolic compounds are well-known for their antioxidant properties. The hydroxyl groups can donate a hydrogen atom to neutralize free radicals, while the thiol group can participate in redox cycling and chelate pro-oxidant metal ions. This dual functionality could make **2,5-Dihydroxythiophenol** a potent antioxidant.

Enzyme Inhibition

The thiol group is a known nucleophile and can interact with the active sites of various enzymes, particularly those containing metal ions or susceptible cysteine residues. This suggests that **2,5-Dihydroxythiophenol** and its derivatives could be explored as inhibitors for enzymes implicated in various diseases. For instance, matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) are classes of enzymes often targeted by thiol-containing inhibitors.

Precursor for Bioactive Molecules

2,5-Dihydroxythiophenol can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and thiol groups provide reactive handles for various chemical modifications, allowing for the generation of diverse chemical libraries for drug screening.

[Click to download full resolution via product page](#)

Caption: Potential mechanisms of action for **2,5-Dihydroxythiophenol**.

Conclusion

2,5-Dihydroxythiophenol is a molecule with significant untapped potential in the fields of medicinal chemistry and materials science. Although experimental data is currently limited, its structural features suggest promising avenues for research, particularly in the development of

novel antioxidants and enzyme inhibitors. The synthetic and analytical protocols outlined in this guide provide a framework for future investigations into this intriguing compound. Further research is warranted to fully elucidate its chemical properties and biological activities, which could pave the way for its application in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dihydroxythiophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b028663#2-5-dihydroxythiophenol-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com